molecular formula C14H16BrNO2 B12098624 tert-Butyl 5-bromo-6-methyl-1H-indole-1-carboxylate

tert-Butyl 5-bromo-6-methyl-1H-indole-1-carboxylate

Cat. No.: B12098624
M. Wt: 310.19 g/mol
InChI Key: YTSSUBNTIDKGDF-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-6-methyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs, playing a crucial role in cell biology . This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 5th position, and a methyl group at the 6th position on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-6-methyl-1H-indole-1-carboxylate typically involves the bromination of 6-methylindole followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The esterification step involves the reaction of the brominated indole with tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-bromo-6-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed:

    Substitution Reactions: Substituted indoles with various functional groups.

    Oxidation Reactions: Indole-2,3-diones.

    Reduction Reactions: Indolines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Chemistry: tert-Butyl 5-bromo-6-methyl-1H-indole-1-carboxylate is used as a building block in organic synthesis for the preparation of more complex indole derivatives. It is also employed in the synthesis of natural products and pharmaceuticals .

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Medicine: The compound is investigated for its potential use in drug discovery and development. Indole derivatives have shown promise in treating various diseases, including cancer, viral infections, and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and materials science .

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-6-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity . The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

  • tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate
  • tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
  • tert-Butyl 1-indolecarboxylate

Comparison: tert-Butyl 5-bromo-6-methyl-1H-indole-1-carboxylate is unique due to the presence of the bromine atom at the 5th position, which allows for further functionalization through substitution reactions. The methyl group at the 6th position also contributes to its distinct chemical properties compared to other indole derivatives .

Properties

Molecular Formula

C14H16BrNO2

Molecular Weight

310.19 g/mol

IUPAC Name

tert-butyl 5-bromo-6-methylindole-1-carboxylate

InChI

InChI=1S/C14H16BrNO2/c1-9-7-12-10(8-11(9)15)5-6-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3

InChI Key

YTSSUBNTIDKGDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN2C(=O)OC(C)(C)C)C=C1Br

Origin of Product

United States

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